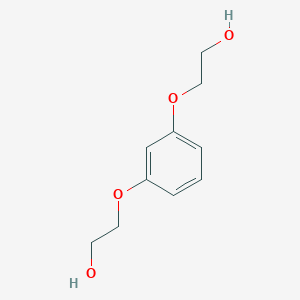

1,3-Bis(2-hydroxyethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65613. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(2-hydroxyethoxy)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8,11-12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXFZZHBFXRZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74576-84-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-1,3-phenylenebis[ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74576-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7044502 | |

| Record name | 2,2'-[Benzene-1,3-diylbis(oxy)]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-40-9 | |

| Record name | 1,3-Bis(2-hydroxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(2-hydroxyethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 102-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[1,3-phenylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[Benzene-1,3-diylbis(oxy)]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[1,3-phenylenebis(oxy)]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(2-HYDROXYETHOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4SGN7D66B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(2-hydroxyethoxy)benzene (CAS 102-40-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-hydroxyethoxy)benzene, also known by synonyms such as Resorcinol bis(2-hydroxyethyl) ether, is an aromatic diol with the CAS number 102-40-9.[1][2] Its unique molecular structure, featuring a benzene ring substituted with two hydroxyethoxy groups at the 1 and 3 positions, makes it a crucial component in polymer science. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a chain extender in the production of high-performance polymers.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[2] Its physical and chemical characteristics are summarized in the tables below.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 102-40-9 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₄ | [3] |

| Molecular Weight | 198.22 g/mol | [3] |

| Appearance | White to almost white powder or solid | [2] |

| IUPAC Name | 2-[3-(2-hydroxyethoxy)phenoxy]ethanol | [3] |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | Approximately 90 °C | [1][2] |

| Boiling Point | 234 °C at 30 mmHg | [4] |

| Solubility | Slightly soluble in water; soluble in many organic solvents | [1][2] |

Synthesis and Purification

While detailed, step-by-step industrial synthesis protocols are often proprietary, the preparation of this compound generally involves the reaction of resorcinol with ethylene oxide or a 2-haloethanol, such as 2-chloroethanol, under basic conditions.

General Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of Resorcinol bis(2-hydroxyethyl) ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinol bis(2-hydroxyethyl) ether, also known as 2,2'-(m-phenylenedioxy)diethanol or HER, is a symmetrical aromatic diol with applications in polymer chemistry, particularly as a chain extender in the production of polyurethanes. Its synthesis is primarily achieved through two main pathways: the reaction of resorcinol with ethylene carbonate and the direct ethoxylation of resorcinol with ethylene oxide. This technical guide provides a detailed overview of these synthesis routes, including experimental protocols, quantitative data, and potential by-products, to assist researchers and professionals in the field.

Introduction

Resorcinol bis(2-hydroxyethyl) ether (HER) is a valuable monomer in the synthesis of polyesters and polyurethanes.[1] Its symmetrical aromatic structure imparts desirable properties to the resulting polymers, such as improved thermal stability and mechanical strength. The two primary methods for its synthesis involve the reaction of resorcinol with either ethylene carbonate or ethylene oxide. The choice of synthetic route can significantly impact the yield, purity, and by-product profile of the final product.

Synthesis Pathway via Ethylene Carbonate

The reaction of resorcinol with ethylene carbonate is a well-documented and high-yielding method for the synthesis of HER. This process typically involves heating the reactants in the presence of a basic catalyst.

Reaction Mechanism and Conditions

The synthesis proceeds via the nucleophilic attack of the phenoxide ions of resorcinol on the electrophilic carbonyl carbon of ethylene carbonate, followed by the elimination of carbon dioxide. The reaction is typically catalyzed by an alkali metal carbonate, such as potassium carbonate.[2]

A patented process describes an improved method that involves a two-step procedure to enhance the purity and yield of the final product.[2][3] The first step involves the reaction of resorcinol with ethylene carbonate in the presence of an alkali metal carbonate. The second step involves the addition of an alkali metal hydroxide solution to the reaction mixture before the final crystallization, which helps to minimize the formation of by-products.[2]

Experimental Protocol

The following experimental protocol is based on a patented procedure for the synthesis of Resorcinol bis(2-hydroxyethyl) ether.[2]

Materials:

-

Resorcinol

-

Ethylene carbonate

-

Potassium carbonate (catalyst)

-

Sodium hydroxide solution (e.g., 4% w/v)

-

Water

Procedure:

-

Charge a reaction vessel with resorcinol, ethylene carbonate, and a catalytic amount of potassium carbonate.

-

Heat the mixture to approximately 140°C with stirring for about 6 hours. Carbon dioxide evolution will be observed.[2]

-

After the reaction is complete, cool the mixture to about 90°C.

-

Slowly add a 4% sodium hydroxide solution to the reaction mixture.

-

Allow the mixture to cool gradually to room temperature to induce crystallization of the product.

-

Collect the precipitated Resorcinol bis(2-hydroxyethyl) ether by filtration.

-

Wash the product with water.

-

Dry the product in a vacuum oven.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of HER using ethylene carbonate.

| Parameter | Value | Reference |

| Yield (with NaOH wash) | 94% | [2] |

| Yield (without NaOH wash) | 69% | [2] |

| Purity | High (crystallized product) | [2][3] |

| Reaction Temperature | 130-150°C | [2] |

| Reaction Time | 4-6 hours | [2] |

Potential By-products

The reaction of resorcinol with ethylene carbonate can lead to the formation of several by-products, including:

-

Hydroxyethoxyphenols[2]

-

(2-hydroxyethyl)oxyethyl phenyl ethers[2]

-

Polymeric materials (often appearing as an oily residue)[2]

The addition of a sodium hydroxide solution before crystallization is reported to reduce the formation of these impurities, leading to a higher purity product.[2]

Synthesis Pathway via Ethylene Oxide (Ethoxylation)

The direct ethoxylation of resorcinol with ethylene oxide is another potential route for the synthesis of HER. This method is a common industrial process for the hydroxyethylation of phenols.

General Reaction Conditions

The ethoxylation of phenols is typically carried out at elevated temperatures and pressures in the presence of a basic catalyst, such as potassium hydroxide (KOH).[4] The reaction involves the ring-opening of the ethylene oxide molecule by the phenoxide ion.

General Parameters:

-

Reactants: Resorcinol, Ethylene Oxide

-

Catalyst: Alkali metal hydroxides (e.g., KOH, NaOH)

-

Temperature: Typically high (e.g., 150-200°C)

-

Pressure: Elevated pressures are required due to the gaseous nature of ethylene oxide.

Challenges and Potential By-products

The direct ethoxylation of resorcinol presents several challenges. The high reactivity of ethylene oxide can lead to the formation of poly(ethylene glycol) side chains of varying lengths, resulting in a mixture of products. Controlling the degree of ethoxylation to selectively produce the bis(2-hydroxyethyl) ether can be difficult.

Potential by-products of this reaction include:

-

Mono-ethoxylated resorcinol

-

Higher-order ethoxylates of resorcinol (e.g., with three or more ethylene oxide units)

-

Poly(ethylene glycol)

Comparative Summary of Synthesis Pathways

| Feature | Ethylene Carbonate Pathway | Ethylene Oxide Pathway |

| Reactants | Resorcinol, Ethylene Carbonate | Resorcinol, Ethylene Oxide |

| Catalyst | Alkali metal carbonate (e.g., K₂CO₃) | Alkali metal hydroxide (e.g., KOH) |

| Conditions | Atmospheric pressure, 130-150°C | Elevated pressure, High temperature |

| Yield | High (up to 94% reported) | Data not readily available |

| Purity Control | Good, purification by crystallization | Potentially challenging, may yield a mixture of products |

| By-products | Hydroxyethoxyphenols, polymeric material | Mono- and poly-ethoxylated resorcinol, PEG |

| Safety | Ethylene carbonate is less hazardous | Ethylene oxide is a toxic and flammable gas |

Visualizations

Synthesis Pathway of Resorcinol bis(2-hydroxyethyl) ether via Ethylene Carbonate

Caption: Synthesis of HER from Resorcinol and Ethylene Carbonate.

General Experimental Workflow for HER Synthesis via Ethylene Carbonate

References

Physical and chemical properties of 1,3-Bis(2-hydroxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Bis(2-hydroxyethoxy)benzene. It includes detailed experimental protocols for its synthesis and the determination of its key characteristics. Furthermore, this guide explores its potential applications in drug development by examining the role of structurally similar resorcinol ethers as inhibitors of the PD-1/PD-L1 signaling pathway, a critical target in cancer immunotherapy.

Core Chemical and Physical Properties

This compound, also known as Resorcinol bis(2-hydroxyethyl) ether, is an aromatic diol with the CAS Number 102-40-9. Its core properties are summarized below.

Structural and Identification Data

| Property | Value |

| IUPAC Name | 2-[3-(2-hydroxyethoxy)phenoxy]ethan-1-ol |

| Synonyms | Resorcinol bis(β-hydroxyethyl) ether, 1,3-Di(2-hydroxyethoxy)benzene |

| CAS Number | 102-40-9 |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| SMILES | C1=CC(=CC(=C1)OCCO)OCCO |

| InChI Key | IAXFZZHBFXRZMT-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value |

| Appearance | White to almost white powder or solid.[1] |

| Melting Point | Approximately 90°C.[1] |

| Boiling Point | 234°C at 30 mmHg. |

| Density | Predicted: ~1.0 g/cm³. |

| Solubility | Slightly soluble in water; soluble in many organic solvents.[1] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its fundamental physical properties.

Synthesis of this compound

A common method for the synthesis of this compound is based on the reaction of resorcinol with ethylene carbonate. The following protocol is adapted from patent literature, which describes a three-step process to achieve a good yield of the final product.[2][3]

Step 1: Initial Reaction

-

In a suitable reaction vessel, combine resorcinol and ethylene carbonate in the presence of water and an alkali metal carbonate (e.g., sodium carbonate).

-

Heat the resulting mixture to a temperature in the range of 130°-150°C.[2]

-

Maintain this temperature for a sufficient duration to allow for the formation of the resorcinol bis(hydroxyethyl)ether. This reaction time is typically several hours.[3]

Step 2: Hydroxide Treatment

-

After the initial reaction, cool the mixture to approximately 90°C.[3]

-

Slowly add an aqueous solution of an alkali metal hydroxide (e.g., a 4% NaOH solution) to the reaction products. The rate of addition should be controlled to maintain the temperature of the mixture between 50°C and 90°C.[4]

Step 3: Crystallization and Recovery

-

Allow the mixture to cool slowly to room temperature (e.g., 20°C) to facilitate the precipitation of the this compound.[3]

-

Collect the precipitated solid by filtration.

-

Wash the collected product with water.

-

Dry the final product in a vacuum oven to yield the purified this compound.[3]

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point

-

A small amount of liquid this compound is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted. This temperature corresponds to the boiling point of the substance at the given atmospheric pressure.

Determination of Solubility

-

To determine solubility in water, a small, measured amount of this compound is added to a test tube containing water. The mixture is agitated, and the degree of dissolution is observed.

-

For solubility in organic solvents, the same procedure is followed, substituting water with the organic solvent of interest (e.g., ethanol, acetone).

Potential Applications in Drug Development: A Focus on PD-1/PD-L1 Inhibition

While direct applications of this compound in drug development are not extensively documented, the structurally related class of resorcinol ethers has emerged as a promising scaffold for the development of small molecule inhibitors targeting the Programmed Cell Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. This pathway is a critical regulator of immune responses and is often exploited by cancer cells to evade immune surveillance.

The PD-1/PD-L1 Signaling Pathway

The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, on tumor cells, delivers an inhibitory signal to the T-cell, leading to its inactivation and preventing it from attacking the cancer cell. Small molecule inhibitors that block this interaction can restore the anti-tumor immune response.

Experimental Workflow for Screening PD-1/PD-L1 Inhibitors

A common high-throughput screening method to identify and characterize inhibitors of the PD-1/PD-L1 interaction is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

A detailed protocol for such an HTRF assay is provided below.

Protocol: HTRF Assay for PD-1/PD-L1 Inhibition

-

Compound Preparation : Prepare a stock solution of the test compound (e.g., a derivative of this compound) in 100% DMSO. Perform a serial dilution in the appropriate assay buffer to create a dose-response curve. The final concentration of DMSO in the assay should be kept low (e.g., ≤ 1%).

-

Reagent Preparation : Thaw Europium (Eu-K) labeled PD-1 (donor) and d2 labeled PD-L1 (acceptor) on ice. Dilute both proteins to their optimal working concentrations in the assay buffer.

-

Assay Plate Setup :

-

Dispense the serially diluted test compounds or control solutions (assay buffer with the same DMSO concentration) into the wells of a 384-well plate.

-

Add the diluted Eu-K labeled PD-1 to each well.

-

Add the diluted d2 labeled PD-L1 to each well.

-

-

Incubation : Seal the plate and incubate at room temperature for a specified period (e.g., 2 to 4 hours), ensuring it is protected from light.

-

Signal Detection : Read the plate using an HTRF-compatible plate reader. Measure the fluorescence emission at both 620 nm (donor wavelength) and 665 nm (acceptor wavelength).

-

Data Analysis :

-

Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Determine the percent inhibition for each compound concentration relative to the control wells (containing no inhibitor).

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.

-

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the two terminal hydroxyl groups. These groups can readily undergo reactions such as esterification and etherification. This reactivity makes it a valuable chain extender in the synthesis of high-performance polymers, including polyurethanes and polyesters. By linking polymer chains, it enhances the molecular weight and improves the mechanical strength, thermal stability, and chemical resistance of the resulting materials.[1]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. While its primary established application lies in polymer science, its core resorcinol ether structure suggests a potential for exploration in the field of drug discovery, particularly in the development of small molecule inhibitors for immune checkpoint pathways like PD-1/PD-L1. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to further investigate the properties and potential therapeutic applications of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0525038A1 - Process for preparation of resorcinol bis(dihydroxyethyl)ether. - Google Patents [patents.google.com]

- 3. WO1991016292A1 - Process for preparation of resorcinol bis(dihydroxyethyl)ether - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 1,3-Bis(2-hydroxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of 1,3-Bis(2-hydroxyethoxy)benzene. Also known as Resorcinol Bis(2-hydroxyethyl) Ether, this aromatic diol is a significant intermediate in polymer chemistry. This document consolidates available data on its physicochemical properties and outlines a detailed protocol for its synthesis and characterization, adhering to the highest standards of scientific rigor.

Molecular Structure and Chemical Identity

This compound is an organic compound characterized by a benzene ring substituted at the 1 and 3 positions with 2-hydroxyethoxy groups.[1][2][3][4] Its chemical structure confers properties that make it a versatile building block in the synthesis of various polymers.[1][2][3][4]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2-[3-(2-hydroxyethoxy)phenoxy]ethanol[5][6] |

| Synonyms | Resorcinol Bis(2-hydroxyethyl) Ether, 1,3-Di(2-hydroxyethoxy)benzene, 2,2'-[1,3-Phenylenebis(oxy)]diethanol[6][7][8] |

| CAS Number | 102-40-9[1][2][3][4] |

| Molecular Formula | C₁₀H₁₄O₄[6][7] |

| Molecular Weight | 198.22 g/mol [6][7] |

| SMILES | C1=CC(=CC(=C1)OCCO)OCCO[5] |

| InChIKey | IAXFZZHBFXRZMT-UHFFFAOYSA-N[5][6] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical processes. It typically appears as a white to off-white solid.[1][3]

Table 2: Physicochemical Data of this compound

| Property | Value |

| Melting Point | 90-96 °C[1][3][7] |

| Boiling Point | 234 °C at 30 mmHg[7] |

| Solubility | Slightly soluble in water; soluble in many organic solvents.[1][2][3][4] |

| Appearance | White to almost white powder or lump[1][3][7] |

Synthesis Protocol: Williamson Ether Synthesis

The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, resorcinol is treated with a base to form the resorcinoxide dianion, which then reacts with 2-chloroethanol.

Experimental Protocol:

Materials:

-

Resorcinol

-

Sodium Hydroxide (NaOH)

-

2-Chloroethanol

-

Dimethylformamide (DMF) (solvent)

-

Hydrochloric Acid (HCl) (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve resorcinol in DMF.

-

Deprotonation: Slowly add a stoichiometric amount of sodium hydroxide pellets or a concentrated aqueous solution to the resorcinol solution while stirring under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature of 0-5 °C. Stir for 1-2 hours to ensure complete formation of the dianion.

-

Nucleophilic Substitution: Add 2-chloroethanol dropwise to the reaction mixture via the dropping funnel. After the addition is complete, heat the mixture to 80-90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. Neutralize the solution with dilute hydrochloric acid until it reaches a pH of ~7.

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Synthesis Workflow of this compound

References

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound, 102-40-9 [thegoodscentscompany.com]

Solubility Profile of 1,3-Bis(2-hydroxyethoxy)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-hydroxyethoxy)benzene, also known as Resorcinol bis(2-hydroxyethyl) ether, is a symmetrical aromatic diol that serves as a crucial building block in the synthesis of various polymers, including polyurethanes and polyesters. Its solubility in organic solvents is a critical parameter for its application in synthesis, formulation, and material science. This technical guide provides a comprehensive overview of the available solubility data for this compound in common organic solvents and details a standardized experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 102-40-9 | - |

| Molecular Formula | C₁₀H₁₄O₄ | - |

| Molecular Weight | 198.22 g/mol | - |

| Melting Point | 90-95 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Diethyl Ether | Slightly Soluble | [1] |

Experimental Protocol for Quantitative Solubility Determination: The Gravimetric Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of determining the mass of solute dissolved in a known mass of a saturated solution.

Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or flasks

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the solution. This can be done at room temperature in a fume hood, or more rapidly in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. For temperature-sensitive solvents, a vacuum oven at low pressure and moderate temperature is recommended.

-

Once all the solvent has evaporated, place the dish in a drying oven (e.g., at 50-60 °C) until a constant mass is achieved. This ensures all residual solvent is removed.

-

Cool the dish in a desiccator to room temperature and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, most commonly as g/100 g of solvent or g/100 mL of solvent.

-

Mass of the solvent = (Mass of the saturated solution + dish) - (Mass of the dissolved solute + dish)

-

Solubility ( g/100 g of solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

-

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Predictive Models for Solubility Estimation

In the absence of experimental data, theoretical models can provide estimations of solubility.

-

Hansen Solubility Parameters (HSP): This model is based on the principle that "like dissolves like," where the cohesive energy of a substance is divided into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH). If the HSP of a solute and a solvent are similar, the solute is likely to be soluble in that solvent.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients) Model: This is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. By breaking down the solute and solvent molecules into their constituent functional groups, the UNIFAC model can estimate the activity coefficient, which is then used to calculate the solubility.

The application of these models requires specialized software and access to databases of group interaction parameters.

Conclusion

While quantitative solubility data for this compound in organic solvents is limited in the public domain, its qualitative solubility profile indicates good solubility in polar solvents like ethanol and acetone, and slight solubility in less polar solvents like diethyl ether. For precise quantitative data, the detailed gravimetric experimental protocol provided in this guide can be employed. Furthermore, predictive models such as Hansen Solubility Parameters and the UNIFAC model offer valuable tools for estimating solubility in the absence of experimental values, aiding in solvent selection and process design for researchers and professionals in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide on the Melting Point of Resorcinol bis(2-hydroxyethyl) ether

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical properties, specifically the melting point, of Resorcinol bis(2-hydroxyethyl) ether. It includes compiled data from various sources, a detailed experimental protocol for melting point determination, and a workflow visualization to aid in understanding the procedural steps.

Chemical Identity and Properties

Resorcinol bis(2-hydroxyethyl) ether, also known by synonyms such as 1,3-Bis(2-hydroxyethoxy)benzene and HER, is a diol used as a chain extender in the production of polyurethanes, contributing to enhanced thermal stability and performance of the resulting polymers.[1][2] Its chemical and physical properties are crucial for its application in polymer chemistry and material science.

Chemical Identifiers:

Quantitative Data: Melting Point

The melting point of Resorcinol bis(2-hydroxyethyl) ether has been reported across multiple sources. The values are summarized in the table below for easy comparison. The slight variations can be attributed to the purity of the sample and the specific methodology used for determination.[9]

| Parameter | Value | Source(s) |

| Melting Point | ≥86 °C | Gantrade Corporation[1] |

| Melting Point | 89 °C | Gantrade Corporation[1] |

| Melting Point | 90 °C | ChemBK, GFN Industrial Co.[2][3] |

| Melting Point | 90-95 °C | Chemical Supplier Data[8] |

| Melting Point | 95.00 °C | Biosynth[6] |

The appearance of the compound is typically a white to off-white crystalline powder.[1][7][8]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a key indicator of purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[9][10] The following protocol describes the capillary method using a digital melting point apparatus (e.g., a Mel-Temp).

Materials and Equipment:

-

Resorcinol bis(2-hydroxyethyl) ether sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Mortar and pestle (if sample is not powdered)

-

Spatula

Procedure:

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[11]

-

To ensure dense packing, drop the capillary tube, sealed-end down, through a long, hollow tube (e.g., a glass tube or PVC pipe) onto the benchtop. The impact will pack the solid firmly.[11]

-

Repeat until the packed sample height is between 2-4 mm.[11][12] An excessive amount of sample can lead to an erroneously broad melting point range.[12]

-

-

Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[12]

-

If the approximate melting point is known (approx. 90°C), set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[11][12]

-

Once this temperature is reached, slow the heating rate to approximately 1-2°C per minute.[12] A slow heating rate is critical for an accurate reading.

-

Observe the sample through the magnified viewfinder.

-

-

Recording the Melting Range:

-

Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.[12] You may observe the solid begin to collapse or "sweat".[12]

-

Continue to heat slowly and record the temperature at which the last crystal of the solid completely melts into a liquid. This marks the end of the melting range.[9]

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in the appropriate glass waste container. Do not reuse a sample that has been melted and re-solidified.[11]

-

For best practice, perform the determination in duplicate or triplicate to ensure consistency.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Capillary Melting Point Determination.

References

- 1. gantrade.com [gantrade.com]

- 2. HER(Hydroxyethyl Ether of Resocinol)CAS 102-40-9 – Manufature of PU foam Material and Products [leticiachem.com]

- 3. chembk.com [chembk.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. RESORCINOL BIS(2-HYDROXYETHYL) ETHER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Resorcinol bis(2-hydroxyethyl)ether | 102-40-9 | FR74802 [biosynth.com]

- 7. Resorcinol bis(2-hydroxyethyl)ether | CymitQuimica [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chm.uri.edu [chm.uri.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. southalabama.edu [southalabama.edu]

Spectroscopic Profile of 1,3-Bis(2-hydroxyethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Bis(2-hydroxyethoxy)benzene (CAS No. 102-40-9), a significant intermediate in polymer science and other chemical syntheses. The following sections detail its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral properties, offering a foundational dataset for its identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview

This compound, also known as resorcinol bis(2-hydroxyethyl) ether, possesses a molecular formula of C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol . Its structure, featuring a central benzene ring with two hydroxyethoxy side chains, gives rise to a characteristic spectroscopic signature. The presence of hydroxyl (-OH), ether (C-O-C), and aromatic (C=C, C-H) functional groups are readily identifiable through FTIR and NMR spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from FTIR, ¹H NMR, and ¹³C NMR analyses of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The table below presents the main absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Aryl-O stretch (asymmetric) |

| ~1050 | Strong | C-O stretch (aliphatic ether and alcohol) |

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.16 | Triplet | 1H | Aromatic H (Position 5) |

| 6.51 | Doublet of doublets | 2H | Aromatic H (Positions 4, 6) |

| 6.49 | Triplet | 1H | Aromatic H (Position 2) |

| 4.86 | Singlet | 2H | Hydroxyl (-OH) |

| 3.96 | Triplet | 4H | -O-CH₂- |

| 3.71 | Triplet | 4H | -CH₂-OH |

Note: The assignments are based on typical chemical shifts and splitting patterns. Actual spectra may show slight variations.

Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~160 | Aromatic C-O (Positions 1, 3) |

| ~130 | Aromatic C-H (Position 5) |

| ~107 | Aromatic C-H (Positions 4, 6) |

| ~102 | Aromatic C-H (Position 2) |

| ~70 | -O-CH₂- |

| ~61 | -CH₂-OH |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Nicolet iS50 FTIR spectrometer or equivalent.

Data Acquisition:

-

Mode: Transmittance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the empty sample compartment is collected prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a 5 mm broadband probe.

¹H NMR Data Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: 20 ppm

¹³C NMR Data Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis.

This guide provides essential spectroscopic data and protocols for the characterization of this compound, serving as a valuable resource for researchers and professionals in the field. The provided data facilitates the confirmation of molecular structure and purity, which is critical in research, development, and quality assurance applications.

An In-depth Technical Guide for Researchers and Scientists

Introduction: 1,3-Bis(2-hydroxyethoxy)benzene, also known as Resorcinol Bis(2-hydroxyethyl) Ether (HER), is an aromatic diol that has garnered significant interest in the field of polymer science. Its unique molecular architecture, featuring a central benzene ring flanked by flexible hydroxyethoxy side chains, makes it a versatile building block for high-performance polymers. This technical guide elucidates the primary applications of this compound in the synthesis of polyesters and polyurethanes, providing detailed experimental protocols, quantitative data on polymer properties, and visual representations of synthetic workflows and structure-property relationships. The incorporation of this monomer imparts a desirable combination of rigidity, thermal stability, and chemical resistance to the resulting polymers, making them suitable for a wide range of demanding applications.[1]

Core Applications in Polymer Science

This compound primarily serves two main roles in polymer synthesis:

-

As a Monomer in Polyester Synthesis: It reacts with dicarboxylic acids or their derivatives to form polyesters. The aromatic core of HER contributes to the thermal stability and mechanical strength of the polyester backbone.

-

As a Chain Extender in Polyurethane Synthesis: In the formation of polyurethanes, HER acts as a chain extender, reacting with isocyanate-terminated prepolymers. This reaction builds the hard segment of the polyurethane, significantly influencing its mechanical properties and thermal resistance.[2]

Application in Polyester Synthesis

The inclusion of this compound in polyester chains enhances their thermal stability and mechanical properties due to the rigid aromatic ring in its structure.

Experimental Protocol: Synthesis of Polyesters via Melt Polycondensation

This protocol is based on the polyesterification of this compound with dicarboxylic acids, such as adipic acid or maleic anhydride, using a melt condensation technique.[3]

Materials:

-

This compound (HER)

-

Adipic Acid (AA) or Maleic Anhydride (MA)

-

Toluene-4-sulphonic acid (catalyst)

Procedure:

-

Charging the Reactor: A stoichiometric ratio of this compound and the chosen dicarboxylic acid (or anhydride) are placed in a round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.

-

Catalyst Addition: A catalytic amount of toluene-4-sulphonic acid is added to the reaction mixture.

-

Initial Heating: The mixture is heated to 90°C for approximately 2 hours under a nitrogen atmosphere to ensure homogeneity.

-

Vacuum Application: The pressure in the system is gradually reduced to 1 mm Hg over a period of 2 hours.

-

Temperature Increase: The temperature is then slowly raised to 180°C over 3 hours.

-

Polycondensation: The reaction is allowed to proceed under vacuum at 180°C for about 15 hours to facilitate the removal of the condensation byproduct (water) and drive the polymerization to completion.

-

Product Recovery: The resulting polyester is allowed to cool to room temperature.

-

Purification: The crude polyester is dissolved in a suitable solvent and then precipitated in a non-solvent to remove unreacted monomers and catalyst.

-

Drying: The purified polyester is dried in a vacuum oven at 50°C for 24 hours.[3]

Data Presentation: Thermal Properties of Polyesters

The thermal properties of polyesters synthesized from this compound (HER) with adipic acid (AAHER) and maleic anhydride (MAHER) are summarized below.

| Property | AAHER (Saturated) | MAHER (Unsaturated) |

| Melting Temperature (from DTA) | 93.3 °C | 88 °C |

| Major Decomposition Temperature Range (from TGA) | 304–344 °C | 300–336 °C |

| Char Residue at 600 °C (from TGA) | Lower | Higher |

| Thermal Stability | Less Stable | More Stable |

Data sourced from Vijayakumar et al. (2007).[3]

Experimental Workflow: Polyester Synthesis

Application in Polyurethane Synthesis

As a chain extender, this compound plays a crucial role in determining the properties of polyurethane elastomers. Its aromatic nature contributes to the formation of hard segments, which in turn enhances the mechanical strength and thermal stability of the resulting polyurethane.[4] The use of HER can lead to polyurethanes with excellent elevated temperature performance, durability, and resiliency.[2]

Experimental Protocol: Representative Synthesis of Polyurethane Elastomers

This protocol describes a typical two-step prepolymer method for synthesizing polyurethane elastomers, where this compound can be used as the chain extender.

Materials:

-

Polyol (e.g., Polytetramethylene ether glycol - PTMEG)

-

Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

-

This compound (Chain Extender)

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Solvent (e.g., N,N-Dimethylformamide - DMF, if solution polymerization is performed)

Procedure:

-

Prepolymer Synthesis:

-

The polyol is dehydrated under vacuum at an elevated temperature (e.g., 100-110°C) for 1-2 hours.

-

The dehydrated polyol is cooled to a reaction temperature (e.g., 60-80°C) and charged into a reactor under a nitrogen atmosphere.

-

A stoichiometric excess of the diisocyanate is added to the reactor with vigorous stirring.

-

The reaction is allowed to proceed for 2-3 hours to form the isocyanate-terminated prepolymer. The NCO content is monitored during the reaction.

-

-

Chain Extension:

-

The prepolymer is cooled to a suitable temperature (e.g., 50-60°C).

-

This compound, dissolved in a solvent or in a molten state, is added to the prepolymer with high-speed stirring.

-

A catalytic amount of DBTDL is added to accelerate the chain extension reaction.

-

The mixture is stirred until a significant increase in viscosity is observed.

-

-

Curing:

-

The viscous polymer is cast into a mold.

-

The cast polymer is cured in an oven at a specific temperature and for a specific duration (e.g., 100-120°C for 12-24 hours) to complete the polymerization.

-

-

Post-Curing:

-

The cured polyurethane elastomer is demolded and may be post-cured at room temperature for several days to allow for the stabilization of its properties.

-

Data Presentation: Representative Mechanical Properties of Polyurethanes with Aromatic Diol Chain Extenders

| Property | Representative Value Range |

| Tensile Strength | 20 - 50 MPa |

| Elongation at Break | 300 - 800 % |

| 100% Modulus | 5 - 15 MPa |

| Hardness (Shore A) | 70 - 95 |

Note: These values are indicative and can vary significantly based on the specific polyurethane formulation.

Experimental Workflow: Polyurethane Synthesis

Structure-Property Relationships

The unique chemical structure of this compound directly influences the macroscopic properties of the polymers it constitutes.

The rigid aromatic core of this compound restricts segmental motion, thereby increasing the glass transition temperature and enhancing the thermal stability of the polymer. This rigidity also contributes to higher tensile strength and modulus. The flexible ethoxy linkages provide a degree of rotational freedom, which can improve the processability and impact strength of the polymer, preventing excessive brittleness. The terminal hydroxyl groups are the reactive sites that enable the incorporation of this molecule into the polymer backbone through esterification or urethane linkages.

Conclusion

This compound is a valuable difunctional monomer and chain extender in polymer science. Its incorporation into polyesters and polyurethanes offers a strategic approach to enhancing their thermal and mechanical properties. The presence of both rigid aromatic and flexible aliphatic ether components within its structure allows for the tailoring of polymer properties to meet the demands of high-performance applications in coatings, adhesives, elastomers, and engineering plastics. The experimental protocols and structure-property relationships detailed in this guide provide a foundational understanding for researchers and scientists working on the development of advanced polymeric materials.

References

Unraveling the Thermal Stability of 1,3-Bis(2-hydroxyethoxy)benzene: A Review of its Role in Polymer Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thermal Degradation Profile of 1,3-Bis(2-hydroxyethoxy)benzene-Based Polymers

Direct experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for the pure compound this compound is not extensively reported in the available literature. However, its role as a monomer in various polymerization reactions provides a wealth of information regarding the thermal stability it confers to the resulting polymers.

Studies on polyesters synthesized using this compound consistently demonstrate good thermal stability, with decomposition temperatures often exceeding 300°C. The onset of decomposition for these materials is a key indicator of the stability of the chemical bonds formed during polymerization, to which this compound is a primary contributor.

Thermogravimetric Analysis (TGA) Data Summary

The following table summarizes the key thermal decomposition parameters for various polyesters synthesized using this compound. These parameters typically include the onset decomposition temperature and the temperature of maximum weight loss.

| Polymer System | Onset Decomposition Temperature (°C) | Temperature of Maximum Weight Loss (°C) | Char Residue at 600°C (%) | Reference |

| Polyester from Adipic Acid and this compound (AAHER) | 304 - 344 | Not Specified | Lower than MAHER | [1] |

| Polyester from Maleic Anhydride and this compound (MAHER) | 300 - 336 | Not Specified | Higher than AAHER | [1] |

| Copolyesters from a vanillin-based monomer, aliphatic diacids, and this compound (HBE) (P1-P4) | 370.3 - 389.5 (5% weight loss) | Not Specified | Not Specified | [2] |

| Copolyesters from a tri-aromatic dicarboxylate and this compound | > 275 | Not Specified | Not Specified | [3] |

| Copolyesters from p-hydroxyphenylpropionic acid, various diacids, and this compound | 332 - 356 | 390 - 410 | Not Specified | [4] |

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) Data Summary

DSC and DTA provide information on the thermal transitions of a material, such as the glass transition temperature (Tg) and melting point (Tm). For polymers containing this compound, these properties are crucial for determining their application range.

| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Point (Tm) (°C) | Other Thermal Events | Reference |

| Polyester from Adipic Acid and this compound (AAHER) | Not Specified | 93.3 (endotherm) | Exothermic decomposition starting above 300°C (peak at 315°C) | [1] |

| Polyester from Maleic Anhydride and this compound (MAHER) | Not Specified | 88 (endotherm) | Exothermic decomposition starting above 300°C | [1] |

| Copolyesters from a vanillin-based monomer, aliphatic diacids, and this compound (HBE) (P1-P4) | 57.5 - 77.1 | 166.5 - 190.5 | Not Specified | [2] |

| Amorphous polyesters from a tri-aromatic dicarboxylate and resorcinol units | 35 and 44 | Not Applicable | Not Specified | [3] |

| Copolyesters from p-hydroxyphenylpropionic acid, various diacids, and this compound | 59 - 81 | 161 - 172 | Not Specified | [4] |

Experimental Protocols

The following sections describe generalized methodologies for the thermal analysis of materials like this compound and its derived polymers, based on standard practices reported in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, CAHN TG-131).

Methodology:

-

A small sample of the material (typically 5-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina, platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 30-50 mL/min) to remove any air and prevent oxidative degradation.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-700°C) at a constant heating rate (e.g., 10°C/min).[5][6]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates (from the derivative thermogravimetric curve, DTG), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of thermal transitions like melting point (Tm) and glass transition temperature (Tg).

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler DSC 822e).

Methodology:

-

A small amount of the sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum pan.[6]

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas like nitrogen.

-

A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.[6][7] The range is chosen to encompass the expected thermal transitions of the material.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition), as well as shifts in the baseline corresponding to the glass transition.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound.

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Conclusion

While the thermal degradation profile of pure this compound is not a focal point of the reviewed literature, its integral role in enhancing the thermal stability of a wide range of polymers is evident. The data consistently show that polymers incorporating this monomer exhibit high decomposition temperatures, making them suitable for applications where thermal resistance is critical. The provided experimental protocols offer a standardized approach for researchers to conduct their own thermal analyses, contributing to a deeper understanding of the thermal properties of novel materials derived from this compound. Further research focusing on the thermal decomposition mechanism of the pure compound could provide valuable insights for the rational design of even more thermally stable polymers.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Polyurethanes Using 1,3-Bis(2-hydroxyethoxy)benzene as a Chain Extender

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Bis(2-hydroxyethoxy)benzene, also known as Resorcinol Bis(2-hydroxyethyl) Ether (HER), is an aromatic diol that serves as a chain extender in the synthesis of polyurethanes (PUs).[1][2][3] Its incorporation into the polymer backbone is intended to enhance the physical and mechanical properties of the resulting material.[1][2][3] The rigid aromatic ring of HER contributes to increased hardness and thermal stability, while the flexible hydroxyethoxy groups can improve toughness.[4] These characteristics make it a candidate for applications requiring high-performance materials, such as elastomers, coatings, and adhesives.[1][2][5] In the context of biomedical applications, the choice of chain extender is crucial in tailoring the mechanical properties, degradation rate, and biocompatibility of polyurethanes for use in devices and drug delivery systems.[6][7][8]

These notes provide an overview of the synthesis of polyurethanes using this compound as a chain extender, including comparative data on polymer properties and detailed experimental protocols.

Data Presentation

The selection of a chain extender significantly influences the final properties of a polyurethane. While direct comparative studies are limited, the following tables summarize the expected effects and available data for polyurethanes synthesized with this compound and other common diol chain extenders.

Table 1: Comparative Mechanical Properties of Polyurethanes with Different Diol Chain Extenders

| Chain Extender | Chemical Structure | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Key Characteristics |

| This compound | HO-(CH₂)₂-O-C₆H₄-O-(CH₂)₂-OH | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison | Imparts rigidity and thermal stability due to the aromatic ring.[4] |

| 1,4-Butanediol (BDO) | HO-(CH₂)₄-OH | 35 - 50 | 400 - 600 | 85 - 95 | A standard chain extender providing a good balance of properties.[9] |

| 1,6-Hexanediol (HDO) | HO-(CH₂)₆-OH | 30 - 45 | 450 - 650 | 80 - 90 | Increases flexibility compared to BDO. |

| 2-Ethyl-1,3-hexanediol (EHD) | HO-CH₂-CH(C₂H₅)-CH(OH)-C₃H₇ | Superior to HER-based PU in HTPB system | Superior to HER-based PU in HTPB system | Superior to HER-based PU in HTPB system | Control in a study where HER-based PUs showed inferior properties.[10] |

Note: The properties of polyurethanes are highly dependent on the specific polyol, diisocyanate, and synthesis method used. The data for BDO and HDO are typical values for comparison.

Table 2: Comparative Thermal Properties of Polyurethanes with Different Diol Chain Extenders

| Chain Extender | Glass Transition Temp. (Tg) of Hard Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) | Decomposition Temp. (Td) (°C) |

| This compound | Expected to be high due to aromaticity | Data not available | Data not available |

| 1,4-Butanediol (BDO) | 80 - 110 | 180 - 220 | ~300 - 350 |

| 1,6-Hexanediol (HDO) | 60 - 90 | 160 - 200 | ~300 - 350 |

Note: Longer, more flexible chain extenders generally lower the glass transition and melting temperatures of the hard segment.

Experimental Protocols

The following are generalized protocols for the synthesis of polyurethanes using a diol chain extender, which can be adapted for this compound.

Protocol 1: One-Shot Polyurethane Synthesis

This method involves the simultaneous reaction of the polyol, diisocyanate, and chain extender.

Materials:

-

Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polycaprolactone - PCL)

-

Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI, Hexamethylene diisocyanate - HDI)

-

This compound (Chain Extender)

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Anhydrous solvent (optional, for solution polymerization, e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)

Procedure:

-

Drying: Dry the polyol and this compound under vacuum at 80-90°C for at least 4 hours to remove any residual water.

-

Mixing: In a reaction vessel under a nitrogen atmosphere, add the dried polyol and this compound. If performing solution polymerization, add the anhydrous solvent at this stage. Heat the mixture to 60-70°C while stirring until a homogeneous solution is formed.

-

Isocyanate Addition: Add the stoichiometric amount of diisocyanate to the mixture at once under vigorous stirring.

-

Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants).

-

Polymerization: An exothermic reaction will occur. Maintain the reaction temperature at 80-90°C for 2-3 hours.

-

Casting and Curing: Pour the viscous polymer into a preheated mold and cure in an oven at 100-110°C for 12-24 hours.

-

Post-Curing: Allow the polyurethane to cool slowly to room temperature.

Protocol 2: Prepolymer Polyurethane Synthesis

This method involves the initial formation of an isocyanate-terminated prepolymer, which is then chain-extended. This allows for better control over the polymer structure.

Materials: Same as Protocol 1.

Procedure:

-

Drying: As per Protocol 1.

-

Prepolymer Synthesis:

-

In a reaction flask, add the dried polyol and heat to 60-70°C under a nitrogen atmosphere with stirring.

-

Add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol.

-

Add a catalytic amount of DBTDL.

-

Raise the temperature to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.

-

-

Chain Extension:

-

In a separate flask, dissolve the dried this compound in a minimal amount of anhydrous solvent or use it in its molten state (melting point is approx. 90°C).[1][2][3]

-

Cool the prepolymer to 60-70°C.

-

Slowly add the stoichiometric amount of the this compound solution/melt to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.

-

Continue stirring for 1-2 hours.

-

-

Casting and Curing: As per Protocol 1.

-

Post-Curing: As per Protocol 1.

Protocol 3: Characterization of Synthesized Polyurethane

A. Fourier-Transform Infrared Spectroscopy (FTIR)

-

Purpose: To confirm the formation of urethane linkages.

-

Procedure: Obtain the FTIR spectrum of the cured polyurethane film. Look for the disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1700-1730 cm⁻¹) of the urethane group.

B. Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).

-

Procedure:

-

Accurately weigh 5-10 mg of the polyurethane sample into an aluminum DSC pan and seal it.

-

Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Cool the sample back to a low temperature (e.g., -100°C) at a controlled rate.

-

Perform a second heating scan at the same rate.

-

The glass transition temperature (Tg) is observed as a step change in the baseline of the second heating curve. The melting temperature (Tm) is the peak of the endothermic melting transition.

-

C. Thermogravimetric Analysis (TGA)

-

Purpose: To evaluate the thermal stability of the polyurethane.

-

Procedure:

-

Accurately weigh 10-20 mg of the polyurethane sample into a TGA pan.

-

Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

The temperature at which significant weight loss occurs indicates the decomposition temperature (Td).

-

D. Dynamic Mechanical Analysis (DMA)

-

Purpose: To study the viscoelastic properties of the polyurethane.

-

Procedure:

-

Prepare a rectangular sample of the polyurethane with defined dimensions.

-

Mount the sample in the DMA instrument.

-

Apply a sinusoidal strain and measure the stress response over a range of temperatures.

-

The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') can be determined as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

-

Visualizations

Caption: Workflow for One-Shot Polyurethane Synthesis.

Caption: Workflow for Prepolymer Polyurethane Synthesis.

Caption: Workflow for Polyurethane Characterization.

References

- 1. A Study on the Behavior of a Polyurethane Drug Carrier in Various pH Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gantrade.com [gantrade.com]

- 4. Study on Mechanical Properties of Polyurethane Cross-Linked P(E-co-T)/PEG Blended Polyether Elastomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemyr.com [chemyr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Segmented poly(esterurethane urea)s from novel urea-diol chain extenders: synthesis, characterization and in vitro biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gantrade.com [gantrade.com]

- 10. pcimag.com [pcimag.com]

Application Notes and Protocols for Polymerization with 1,3-Bis(2-hydroxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 1,3-Bis(2-hydroxyethoxy)benzene in polymerization reactions, with a focus on the synthesis of polyesters and polyurethanes. Detailed experimental protocols and reaction conditions are provided to guide researchers in the development of novel polymers with tailored properties.

Application Notes

This compound, also known as Resorcinol Bis(2-hydroxyethyl) Ether (HER), is a versatile aromatic diol monomer used to enhance the performance of polymers. Its rigid benzene core and flexible hydroxyethoxy side chains allow for the synthesis of polymers with improved thermal stability, mechanical strength, and chemical resistance.

Polyester Synthesis

In polyester synthesis, this compound is typically reacted with dicarboxylic acids or their anhydrides through melt condensation polymerization. The aromatic ring from HER imparts rigidity to the polymer backbone, leading to higher glass transition temperatures and improved thermal stability compared to fully aliphatic polyesters. The ether linkages provide a degree of flexibility, resulting in materials with a good balance of stiffness and toughness.

Key advantages of using this compound in polyesters include:

-

Enhanced Thermal Stability: The aromatic structure increases the degradation temperature of the resulting polyester.[1]

-

Improved Mechanical Properties: The rigidity of the benzene ring contributes to higher tensile strength and modulus.

-

Tailorable Properties: By combining with different diacids (e.g., adipic acid for flexibility, maleic anhydride for unsaturation and crosslinking), a wide range of material properties can be achieved.[1]

Polyurethane Synthesis

In the synthesis of polyurethanes, this compound serves as a chain extender.[2][3] Chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers to build high molecular weight polymers. The use of an aromatic diol like HER as a chain extender creates hard segments within the polyurethane structure, which can significantly influence the final properties of the material.

The role of this compound as a chain extender in polyurethanes leads to:

-

Increased Hardness and Modulus: The rigid aromatic groups contribute to the formation of well-defined hard domains.

-

Improved Thermal Properties: The hard segments formed with HER can increase the softening and melting points of the polyurethane.

-

Enhanced Mechanical Strength: The physical crosslinking provided by the hard domains improves the tensile strength and tear resistance of the elastomer.[3]

Summary of Reaction Conditions

The following tables summarize typical quantitative data for polymerization reactions involving this compound.

Table 1: Reaction Conditions for Polyester Synthesis via Melt Condensation

| Parameter | Value | Reference |

| Monomers | This compound, Adipic Acid, Maleic Anhydride | [1] |

| Catalyst | Toluene-4-sulphonic acid | [1] |

| Catalyst Loading | Not specified, typically 0.1-0.5 mol% | General Knowledge |

| Temperature | 160-220°C | [1] |

| Reaction Time | 4-8 hours | [1] |

| Atmosphere | Inert (e.g., Nitrogen) followed by vacuum | General Knowledge |

Table 2: Representative Reaction Conditions for Polyurethane Synthesis (Prepolymer Method)

| Parameter | Value | Reference |

| Polyol | Poly(tetramethylene ether) glycol (PTMEG) | General Knowledge |

| Diisocyanate | 4,4'-Methylenebis(phenyl isocyanate) (MDI) | General Knowledge |

| Chain Extender | This compound | [2] |

| NCO:OH Ratio | 1.05:1 | General Knowledge |

| Prepolymer Temp. | 80-90°C | General Knowledge |

| Chain Ext. Temp. | 70-80°C | General Knowledge |

| Curing Temp. | 100-120°C | General Knowledge |

| Curing Time | 12-24 hours | General Knowledge |

Experimental Protocols

Protocol 1: Synthesis of Polyester via Melt Condensation

This protocol describes the synthesis of a polyester from this compound and adipic acid.

Materials:

-

This compound (HER)

-

Adipic Acid

-

Toluene-4-sulphonic acid (catalyst)

-

High-vacuum pump

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

-

Charging the Reactor: In a three-necked flask, place equimolar amounts of this compound and adipic acid. Add the toluene-4-sulphonic acid catalyst (0.1-0.5 mol% relative to the diacid).

-

Inert Atmosphere: Flush the flask with dry nitrogen gas for 15-20 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.

-

Heating and Esterification: Heat the reaction mixture with constant stirring. The temperature should be gradually increased to 160-180°C. The esterification reaction will start, and water will be produced as a byproduct, which will be collected in the distillation condenser. This stage is typically continued for 2-4 hours.

-